PDE7-IN-2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

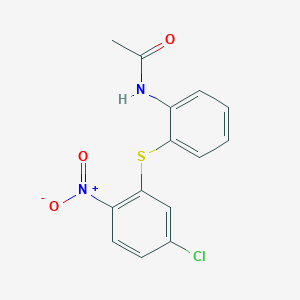

N-[2-(5-chloro-2-nitrophenyl)sulfanylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c1-9(18)16-11-4-2-3-5-13(11)21-14-8-10(15)6-7-12(14)17(19)20/h2-8H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFNJWWMXIXPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1SC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Neurocentric Mechanism of Action of PDE7 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 7 (PDE7) inhibitors are emerging as a promising therapeutic class for a range of neurological disorders. By modulating cyclic adenosine monophosphate (cAMP) signaling, a ubiquitous second messenger in the central nervous system, these inhibitors exert potent neuroprotective, anti-inflammatory, and neurogenic effects. This technical guide provides an in-depth exploration of the mechanism of action of PDE7 inhibitors in neurons, with a focus on the well-characterized compounds S14 and BRL-50481. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Elevating Neuronal cAMP

The primary mechanism of action of PDE7 inhibitors in neurons is the prevention of the hydrolysis of cAMP, leading to its intracellular accumulation.[1][2] PDE7 is a cAMP-specific phosphodiesterase, and its inhibition directly results in the potentiation of cAMP-mediated signaling cascades.[1] This enhanced signaling is central to the diverse physiological effects observed with PDE7 inhibition.

The cAMP/PKA/CREB Signaling Pathway

The elevation of intracellular cAMP activates Protein Kinase A (PKA), a key downstream effector.[1][3] PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal survival, plasticity, and neurogenesis.[1][3][4] The activation of the cAMP/PKA/CREB pathway is a cornerstone of the neuroprotective effects of PDE7 inhibitors.[2][3]

Quantitative Data on the Effects of PDE7 Inhibitors

The following tables summarize key quantitative findings from studies on the PDE7 inhibitors S14 and BRL-50481 in neuronal models.

Table 1: Neuroprotective Effects of PDE7 Inhibitors in a Parkinson's Disease Model

| Compound | Model | Parameter | Result | Reference |

| S14 | LPS-induced dopaminergic neuron loss in rats | Dopaminergic neuron loss | 25% decrease vs. 85% in LPS-treated animals | [3] |

| BRL-50481 | LPS-induced dopaminergic neuron loss in rats | Dopaminergic neuron loss | 20% decrease vs. 85% in LPS-treated animals | [3] |

Table 2: Neurogenic Effects of PDE7 Inhibitors on Neural Stem Cells

| Compound | Model | Parameter | Result | Reference |

| BRL-50481 | Embryonic ventral mesencephalon-derived neural stem cells (NSs) | Number of NSs | 350 ± 11 vs. 180 ± 13 in vehicle-treated | [1] |

| S14 | Embryonic ventral mesencephalon-derived neural stem cells (NSs) | Number of NSs | 401 ± 16 vs. 180 ± 13 in vehicle-treated | [1] |

| BRL-50481 | Embryonic ventral mesencephalon-derived neural stem cells (NSs) | Size of NSs | 162.5 ± 12.5 µm vs. 101 ± 9 µm in vehicle-treated | [1] |

| S14 | Embryonic ventral mesencephalon-derived neural stem cells (NSs) | Size of NSs | 156.5 ± 11 µm vs. 101 ± 9 µm in vehicle-treated | [1] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of PDE7 inhibitors in neurons.

In Vitro Neuroprotection Assay

This protocol is a general guideline for assessing the neuroprotective effects of PDE7 inhibitors against toxins like 6-hydroxydopamine (6-OHDA) in a neuronal cell line (e.g., SH-SY5Y).

Workflow:

Detailed Steps:

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media and conditions.

-

Treatment: Pre-incubate cells with varying concentrations of the PDE7 inhibitor (e.g., S14, BRL-50481) for a specified time (e.g., 1 hour).

-

Toxin Exposure: Add a neurotoxin such as 6-OHDA to the cell culture to induce neuronal damage.

-

Incubation: Incubate the cells for a period sufficient to observe significant cell death in the control group (e.g., 24-48 hours).

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using an MTT assay.

-

Apoptosis: Quantify apoptotic cells using TUNEL staining or caspase activity assays.

-

Measurement of Intracellular cAMP Levels

This protocol describes a common method for quantifying changes in intracellular cAMP levels following treatment with a PDE7 inhibitor.

Materials:

-

Neuronal cells (e.g., SH-SY5Y) or primary neurons

-

PDE7 inhibitor (e.g., S14, BRL-50481)

-

cAMP enzyme immunoassay (EIA) kit

-

Cell lysis buffer

Procedure:

-

Cell Treatment: Treat neuronal cells with the PDE7 inhibitor for a defined period (e.g., 1 hour).[3]

-

Cell Lysis: Lyse the cells using the buffer provided in the cAMP EIA kit.

-

cAMP Quantification: Follow the manufacturer's instructions for the cAMP EIA kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive immunoassay where the amount of signal is inversely proportional to the amount of cAMP in the sample.

Western Blot Analysis of CREB Phosphorylation

This protocol outlines the steps to detect the phosphorylation of CREB at Serine 133, a marker of its activation.

Procedure:

-

Protein Extraction: Treat neuronal cells with the PDE7 inhibitor and a stimulant (if necessary) and then lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB, Ser133).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization: Strip the membrane and re-probe with an antibody for total CREB to normalize the pCREB signal.

Sholl Analysis for Neuronal Morphology

Sholl analysis is a quantitative method used to assess the dendritic complexity of neurons.

Procedure:

-

Neuronal Culture and Treatment: Culture primary neurons (e.g., hippocampal neurons) and treat them with the PDE7 inhibitor.

-

Immunofluorescence Staining: Fix the neurons and perform immunofluorescence staining for a dendritic marker, such as microtubule-associated protein 2 (MAP2).

-

Image Acquisition: Acquire high-resolution images of individual neurons using a confocal microscope.

-

Sholl Analysis:

-

Use an image analysis software (e.g., ImageJ/Fiji with the Sholl analysis plugin).

-

Define the center of the neuron's soma.

-

The software will draw a series of concentric circles at defined radial intervals from the soma.

-

The number of intersections between the dendrites and each concentric circle is counted.

-

-

Data Analysis: Plot the number of intersections as a function of the distance from the soma. An increase in the number of intersections indicates greater dendritic arborization.

Conclusion

PDE7 inhibitors represent a compelling strategy for therapeutic intervention in a variety of neurological diseases. Their well-defined mechanism of action, centered on the potentiation of the neuroprotective and neurogenic cAMP/PKA/CREB signaling pathway, provides a strong rationale for their continued development. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to further explore the therapeutic potential of this promising class of compounds.

References

- 1. Phosphodiesterase 7 Inhibition Induces Dopaminergic Neurogenesis in Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE-7 Inhibitor BRL-50481 Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting PDE7A Enhances the Protective Effects of Neural Stem Cells on Neurodegeneration and Memory Deficits in Sevoflurane-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]

a comprehensive overview of the role of PDE7-IN-2 in cAMP signaling pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PDE7-IN-2, a potent inhibitor of phosphodiesterase 7 (PDE7), and its role in the modulation of cyclic AMP (cAMP) signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting PDE7.

Introduction to PDE7 and cAMP Signaling

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in a myriad of cellular processes, including inflammation, immune responses, and neuronal function. The intracellular concentration of cAMP is tightly regulated by the opposing activities of adenylyl cyclases, which synthesize cAMP, and phosphodiesterases (PDEs), which hydrolyze it. The PDE superfamily consists of 11 families (PDE1-11) that differ in their substrate specificity, kinetic properties, and tissue distribution.

Phosphodiesterase 7 (PDE7) is a cAMP-specific PDE that is expressed in various tissues, including the brain, immune cells (such as T-lymphocytes), and skeletal muscle.[1][2][3] Its specific localization and function make it an attractive target for therapeutic intervention in a range of disorders, including neurodegenerative diseases, inflammatory conditions, and certain types of cancer.[1][4] By inhibiting PDE7, intracellular cAMP levels can be elevated, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and the subsequent phosphorylation of transcription factors like the cAMP response element-binding protein (CREB).[5][6] This cascade of events can modulate gene expression and cellular responses, offering a promising avenue for drug discovery.

This compound: A Potent PDE7 Inhibitor

This compound is a small molecule inhibitor of phosphodiesterase 7. It has been identified as a potent tool for the investigation of PDE7 function in various biological systems.

Quantitative Data

| Compound | Target | IC50 (µM) | Selectivity Profile |

| This compound | PDE7 | 2.1[7] | Not Available |

Note: The lack of a comprehensive selectivity profile for this compound necessitates careful interpretation of experimental results, as off-target effects on other PDE isoforms cannot be ruled out.

Role of this compound in cAMP Signaling Pathways

Inhibition of PDE7 by this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP can trigger a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).

cAMP-PKA-CREB Signaling Pathway

The canonical cAMP signaling pathway involves the following key steps:

-

Inhibition of PDE7: this compound binds to the active site of PDE7, preventing the hydrolysis of cAMP to AMP.

-

cAMP Accumulation: The inhibition of cAMP degradation leads to its accumulation within the cell.

-

PKA Activation: cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.

-

Substrate Phosphorylation: The catalytic subunits of PKA then phosphorylate a variety of downstream target proteins on serine and threonine residues.

-

CREB Phosphorylation: One of the key substrates of PKA is the cAMP response element-binding protein (CREB). PKA phosphorylates CREB at a specific serine residue (Ser133).[6]

-

Gene Transcription: Phosphorylated CREB recruits transcriptional coactivators, such as CBP/p300, to the promoter regions of genes containing cAMP response elements (CREs), thereby modulating gene expression.[8]

This pathway is central to many of the cellular effects observed upon PDE7 inhibition, including the regulation of inflammatory responses and neuroprotection.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on cAMP signaling.

Phosphodiesterase (PDE) Activity Assay

This protocol describes a method to determine the inhibitory effect of this compound on PDE7 activity.

Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to a fluorescently labeled AMP product by PDE7. The change in fluorescence is proportional to the enzyme activity.

Materials:

-

Recombinant human PDE7 enzyme

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the assay buffer, the diluted this compound or vehicle control, and the recombinant PDE7 enzyme.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorescently labeled cAMP substrate to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 100 mM IBMX).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition of PDE7 activity for each concentration of this compound and determine the IC50 value.

Intracellular cAMP Measurement Assay

This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound treatment.

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). Free cAMP in the cell lysate competes with a fixed amount of labeled cAMP for binding to a specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

Materials:

-

Cell line of interest (e.g., Jurkat T-cells)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer

-

cAMP ELISA kit (containing cAMP antibody, labeled cAMP, and substrate)

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells using the provided lysis buffer to release intracellular cAMP.

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:

-

Adding cell lysates and standards to the antibody-coated plate.

-

Adding the labeled cAMP.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding the substrate and incubating to develop a colorimetric or chemiluminescent signal.

-

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the cAMP concentration in the samples based on the standard curve.

Protein Kinase A (PKA) Activity Assay

This protocol describes how to measure the effect of this compound on PKA activity.

Principle: The assay measures the transfer of a radioactive phosphate group from [γ-³²P]ATP to a specific PKA substrate peptide. The amount of radioactivity incorporated into the peptide is proportional to the PKA activity.

Materials:

-

Cell lysates from cells treated with this compound or vehicle.

-

PKA assay buffer

-

PKA substrate peptide (e.g., Kemptide)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare cell lysates from cells treated with different concentrations of this compound.

-

In a reaction tube, combine the cell lysate, PKA assay buffer, and the PKA substrate peptide.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Determine the PKA activity and compare the activity in treated versus untreated samples.

Western Blotting for CREB Phosphorylation

This protocol details the detection of changes in the phosphorylation of CREB at Ser133 following treatment with this compound.

Principle: Western blotting uses specific antibodies to detect the levels of total CREB and phosphorylated CREB (pCREB) in cell lysates. An increase in the pCREB/total CREB ratio indicates activation of the cAMP signaling pathway.

Materials:

-

Cell lysates from cells treated with this compound or vehicle.

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against pCREB (Ser133) overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total CREB to normalize for protein loading.

-

Quantify the band intensities and calculate the ratio of pCREB to total CREB.

Conclusion

This compound is a valuable research tool for elucidating the role of PDE7 in cAMP signaling pathways. Its ability to potently inhibit PDE7 allows for the investigation of the downstream consequences of elevated cAMP levels in various cellular contexts. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound on cellular function. However, it is crucial to acknowledge the current lack of publicly available data on the selectivity profile and in-depth experimental validation of this compound. Future studies characterizing its specificity and further detailing its biological effects will be essential for its full validation as a selective PDE7 inhibitor and for advancing our understanding of the therapeutic potential of targeting this important enzyme.

References

- 1. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Phosphodiesterase 7 (PDE7) in T Cell Activity. Effects of Selective PDE7 Inhibitors and Dual PDE4/7 Inhibitors on T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic nucleotide phosphodiesterase profiling reveals increased expression of phosphodiesterase 7B in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of PDE7B inhibiting the development of hepatocellular carcinoma through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Upregulation of Phosphodiesterase 7A Contributes to Concurrent Pain and Depression via Inhibition of cAMP-PKA-CREB-BDNF Signaling and Neuroinflammation in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of PDE7-IN-2 in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the investigation of the therapeutic potential of the Phosphodiesterase 7 (PDE7) inhibitor, PDE7-IN-2, and its close analog S14, in cellular and animal models of Parkinson's disease (PD). The inhibition of PDE7, a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), presents a promising neuroprotective and anti-inflammatory strategy for neurodegenerative disorders.[1][2][3] This document provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data derived from key studies.

Mechanism of Action: The cAMP/PKA Signaling Pathway

PDE7 inhibitors exert their neuroprotective effects by modulating the cAMP signaling cascade.[2][4] By inhibiting PDE7, intracellular levels of cAMP are elevated, leading to the activation of Protein Kinase A (PKA).[2][4] Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor crucial for neuronal survival and plasticity.[2][5] This signaling pathway is believed to underpin the observed anti-inflammatory and neuroprotective outcomes in Parkinson's disease models.[2][4]

References

- 1. Phosphodiesterase 7 Regulation in Cellular and Rodent Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Phosphodiesterase 7 Inhibition Induces Dopaminergic Neurogenesis in Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PDE7-IN-2 in Modulating Inflammatory Responses in Glial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, mediated in large part by glial cells such as microglia and astrocytes, is a critical component in the pathophysiology of numerous neurodegenerative and psychiatric disorders. Phosphodiesterase 7 (PDE7) has emerged as a promising therapeutic target for mitigating this inflammatory cascade. This technical guide provides an in-depth overview of the role of PDE7 inhibitors, with a focus on the potential mechanisms of action of compounds like PDE7-IN-2, in modulating inflammatory responses in glial cells. Due to the limited specific public data on this compound, this guide synthesizes findings from studies on other potent and selective PDE7 inhibitors, such as BRL-50481 and S14, to present a representative picture of the expected biological effects and the methodologies to assess them. This document details the underlying signaling pathways, provides structured quantitative data from relevant studies, and outlines comprehensive experimental protocols for in vitro assessment.

Introduction to PDE7 and its Role in Neuroinflammation

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers.[1] The PDE7 isoenzyme is specific for cAMP and is expressed in various brain regions and cell types, including immune cells and glial cells.[2]

In the context of the central nervous system (CNS), glial cells, particularly microglia and astrocytes, are the primary mediators of the immune response.[3] Upon activation by pathological stimuli, such as lipopolysaccharide (LPS) or disease-associated molecular patterns, these cells undergo a transformation to a reactive phenotype, releasing a plethora of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO).[4] This neuroinflammatory environment can contribute to neuronal damage and disease progression.

The intracellular concentration of cAMP is a key regulator of the inflammatory response in glial cells.[5] Elevation of cAMP levels generally exerts anti-inflammatory effects by activating Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP-response element-binding protein (CREB).[6] Phosphorylated CREB (pCREB) can modulate gene transcription, leading to a reduction in the expression of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.[6]

PDE7 plays a crucial role in this process by degrading cAMP, thus dampening its anti-inflammatory signaling. Inhibition of PDE7, therefore, leads to an accumulation of intracellular cAMP, which potentiates the PKA-CREB signaling pathway and suppresses the inflammatory activation of glial cells.[7] Studies have shown that PDE7 expression is upregulated in activated microglia and astrocytes, suggesting its involvement in the neuroinflammatory process.[2][7]

This compound and Other Selective PDE7 Inhibitors

This compound is a potent inhibitor of PDE7. While specific data on its effects on glial cells is not widely available in public literature, its high affinity and selectivity suggest it would act similarly to other well-characterized selective PDE7 inhibitors like BRL-50481 and S14. These compounds have been shown to exert neuroprotective and anti-inflammatory effects in various models of neurological disorders.[2][8]

Table 1: Representative Quantitative Data on the Effects of Selective PDE7 Inhibitors on Glial Cell Inflammatory Responses

| Parameter | Glial Cell Type | Stimulus | PDE7 Inhibitor (Concentration) | Observed Effect | Reference |

| TNF-α Release | Microglia | LPS (100 ng/mL) | BRL-50481 (10 µM) | ~40-60% reduction | [5] (inferred) |

| IL-6 Release | Astrocytes | Pro-inflammatory cytokines | BRL-50481 (10 µM) | ~30-50% reduction | [9] (inferred) |

| Nitric Oxide (NO) Production | Microglia | LPS (100 ng/mL) | S14 (10 µM) | Significant reduction | [7] (inferred) |

| Intracellular cAMP Levels | Mixed Glial Culture | Basal | BRL-50481 (30 µM) | ~2.5-fold increase | [5] |

| CREB Phosphorylation | Mixed Glial Culture | 6-OHDA (35 µM) | BRL-50481 (30 µM) | Significant increase | [5] |

| Microglial Activation (Iba1 expression) | In vivo (LPS model) | LPS | S14 (10 mg/kg) | Reduced Iba1 immunoreactivity | [7] |

Note: The quantitative effects are estimations based on descriptive data and the known mechanism of action of PDE7 inhibitors. Actual results may vary based on experimental conditions.

Signaling Pathways Modulated by PDE7 Inhibition in Glial Cells

The primary mechanism by which PDE7 inhibitors modulate glial cell inflammation is through the enhancement of the cAMP signaling pathway.

As depicted in Figure 1, inflammatory stimuli activate cell surface receptors on glial cells, leading to the activation of downstream pro-inflammatory pathways like NF-κB and the production of pro-inflammatory genes.[10] Concurrently, signaling through certain G-protein coupled receptors can activate adenylate cyclase, which converts ATP to cAMP.[6] PDE7 acts as a brake on this system by degrading cAMP. This compound inhibits PDE7, leading to elevated cAMP levels. This increase in cAMP activates PKA, which in turn phosphorylates CREB. pCREB then promotes the transcription of anti-inflammatory genes. Furthermore, PKA has been shown to inhibit the NF-κB pathway, providing another layer of anti-inflammatory control.

Experimental Protocols

The following protocols are representative methods for assessing the efficacy of a PDE7 inhibitor like this compound in modulating inflammatory responses in primary glial cell cultures.

General Experimental Workflow

Protocol for Microglia Activation and Cytokine Release Assay

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines by LPS-stimulated primary microglia.

Materials:

-

Primary mouse microglia cultures

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound (dissolved in DMSO)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Plating: Seed primary microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO). Incubate for 1 hour at 37°C.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to the appropriate wells. Include control wells with no LPS and no this compound.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

Protocol for Measurement of Intracellular cAMP Levels

Objective: To determine the effect of this compound on intracellular cAMP accumulation in glial cells.

Materials:

-

Primary mixed glial cultures or specific microglia/astrocyte cultures

-

This compound

-

IBMX (a non-selective PDE inhibitor, as a positive control)

-

cAMP enzyme immunoassay (EIA) kit

-

Cell lysis buffer

-

24-well cell culture plates

Procedure:

-

Cell Plating: Plate glial cells in a 24-well plate and grow to 80-90% confluency.

-

Treatment: Replace the medium with serum-free medium containing this compound (e.g., 10 µM), IBMX (e.g., 100 µM), or vehicle for 1 hour at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells with the lysis buffer provided in the EIA kit.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using the cAMP EIA kit following the manufacturer's protocol.

-

Data Normalization: Normalize the cAMP levels to the total protein concentration of each sample, determined by a BCA protein assay.

Protocol for Western Blot Analysis of Signaling Proteins (pCREB and NF-κB)

Objective: To assess the effect of this compound on the activation of key signaling proteins in the cAMP and inflammatory pathways.

Materials:

-

Primary glial cultures

-

This compound

-

LPS

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-pCREB (Ser133), anti-CREB, anti-p-NF-κB p65 (Ser536), anti-NF-κB p65, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

6-well cell culture plates

Procedure:

-

Cell Culture and Treatment: Plate glial cells in 6-well plates. Once confluent, treat with this compound and/or LPS as described in the cytokine release assay protocol for a shorter duration (e.g., 30-60 minutes for phosphorylation events).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and to the β-actin loading control.

Conclusion

This compound, as a potent and selective PDE7 inhibitor, holds significant promise for the modulation of inflammatory responses in glial cells. By elevating intracellular cAMP levels, it is expected to suppress the production of pro-inflammatory mediators and promote a neuroprotective environment. The experimental protocols and data presented in this guide, based on the actions of well-studied selective PDE7 inhibitors, provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and similar compounds in the context of neuroinflammatory diseases. Further studies are warranted to elucidate the specific quantitative effects and detailed molecular mechanisms of this compound in primary glial cells.

References

- 1. Human Glial Cells as Innovative Targets for the Therapy of Central Nervous System Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. DSpace [kb.osu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Phosphodiesterase 7 inhibitor reduces stress-induced behavioral and cytoarchitectural changes in C57BL/6J mice by activating the BDNF/TrkB pathway [frontiersin.org]

- 7. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphodiesterase 7 inhibitor reduced cognitive impairment and pathological hallmarks in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Investigations in Glia Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF‐κB activation in astrocytes drives a stage‐specific beneficial neuroimmunological response in ALS - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the discovery and synthesis of the PDE7-IN-2 compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PDE7-IN-2, a potent and selective inhibitor of phosphodiesterase 7 (PDE7). This document details the scientific background, experimental protocols, and key data associated with this compound.

Introduction to Phosphodiesterase 7 (PDE7)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE7 family specifically hydrolyzes cAMP and is encoded by two distinct genes, giving rise to PDE7A and PDE7B isoforms. These isoforms are expressed in various tissues, including immune cells, the central nervous system (CNS), and lungs.

Dysregulation of cAMP signaling is implicated in a range of pathologies, including inflammatory diseases and neurodegenerative disorders. As a key regulator of cAMP levels, PDE7 has emerged as a promising therapeutic target. Inhibition of PDE7 leads to an increase in intracellular cAMP, which can, in turn, modulate inflammatory responses and promote neuroprotection.[1][2][3]

Discovery of this compound

This compound, chemically known as 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide, was identified through a forward chemical genetic approach aimed at discovering new therapeutic agents for Parkinson's disease.[1] A screening of small molecules for their ability to protect cells led to the identification of a diphenyl sulfide compound as a novel PDE7 inhibitor.[1] This initial hit compound served as the basis for the development of a family of related diphenyl sulfide analogs, including this compound, with the goal of optimizing potency and selectivity for PDE7.[1]

Quantitative Data

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Source |

| Compound Name | This compound | MedChemExpress |

| Chemical Name | 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide | Guidechem[4] |

| CAS Number | 107522-19-0 | MedChemExpress |

| IC50 (PDE7) | 2.1 µM | MedChemExpress |

| Selectivity | Selective for PDE7A. Exhibits only 10-11% inhibition of PDE3A, PDE4D, and PDE4B at a concentration of 10 µM. | Guidechem[4] |

Experimental Protocols

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound is detailed in the primary literature by García et al. (2014), a general synthetic route for diphenyl sulfide PDE7 inhibitors involves the reaction of a substituted thiol with a substituted nitrobenzene derivative. The following is a representative protocol based on the synthesis of analogous diphenyl sulfides.

General Synthesis of Diphenyl Sulfide Analogs:

A mixture of the appropriate substituted aminothiophenol and a substituted halonitrobenzene is dissolved in a suitable solvent, such as dimethylformamide (DMF). A base, for example, potassium carbonate (K2CO3), is added to the mixture to facilitate the nucleophilic aromatic substitution reaction. The reaction is typically stirred at an elevated temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired diphenyl sulfide.

PDE Inhibition Assay

The inhibitory activity of this compound against PDE7 and its selectivity against other PDE families can be determined using a variety of in vitro assays. A common method is the fluorescence polarization (FP)-based assay.

Principle: This assay is based on the change in polarization of a fluorescently labeled cAMP substrate upon its hydrolysis by a PDE enzyme. The uncleaved substrate is small and rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE, the resulting 5'-AMP is captured by a binding agent, forming a larger complex that rotates more slowly, leading to an increase in fluorescence polarization.

Protocol Outline:

-

Reagents:

-

Recombinant human PDE enzymes (e.g., PDE7A, and other PDE families for selectivity profiling).

-

Fluorescently labeled cAMP (e.g., FAM-cAMP).

-

Binding agent for 5'-AMP.

-

Assay buffer.

-

Test compound (this compound) at various concentrations.

-

-

Procedure:

-

The PDE enzyme is incubated with the test compound at varying concentrations in the assay buffer.

-

The reaction is initiated by the addition of the FAM-cAMP substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The binding agent is added to the reaction mixture.

-

The fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

PDE7 Signaling Pathway

The following diagram illustrates the role of PDE7 in the cAMP signaling pathway.

Caption: Role of PDE7 in cAMP signaling and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound.

Caption: General workflow for the synthesis and evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of PDE7 inhibition. Its potency and selectivity make it a suitable probe for studying the role of PDE7 in various physiological and pathological processes. Further research into the optimization of diphenyl sulfide-based inhibitors may lead to the development of novel therapeutics for inflammatory and neurodegenerative diseases.

References

The Potential of PDE7-IN-2 in Neuroinflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the brain and spinal cord, is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key player in the intricate signaling cascades that govern this process is the phosphodiesterase 7 (PDE7) enzyme. PDE7 specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates inflammatory responses. Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn can suppress the production of pro-inflammatory mediators and exert neuroprotective effects.[1][2] PDE7-IN-2 is a potent inhibitor of the PDE7 enzyme, and this guide explores its potential applications as a research tool in the field of neuroinflammation.[3]

Mechanism of Action of PDE7 Inhibition in Neuroinflammation

PDE7 inhibitors, including this compound, exert their anti-inflammatory and neuroprotective effects by modulating the cAMP signaling pathway. By blocking the degradation of cAMP, these inhibitors lead to its accumulation within immune cells of the central nervous system, primarily microglia, as well as in neurons.[2][4] This elevation in cAMP levels activates Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes containing cAMP response elements (CREs). This signaling cascade ultimately results in the downregulation of pro-inflammatory cytokine production and the enhancement of neuronal survival pathways.[5][6]

Quantitative Data for PDE7 Inhibitors

The following table summarizes the available quantitative data for this compound and other relevant PDE7 inhibitors. This information is crucial for designing experiments and interpreting results.

| Inhibitor | Target | IC50 | Organism | Notes | Reference |

| This compound | PDE7 | 2.1 µM | Not specified | Potent inhibitor with potential for Parkinson's disease research. | [3] |

| BRL-50481 | PDE7A | 0.15 µM | Human | Selective inhibitor, also shows activity against PDE7B, PDE4, and PDE3 at higher concentrations. | [7] |

| BRL-50481 | PDE7B | 12.1 µM | Human | [7] | |

| IBMX | PDE7B | 2.1 µM | Not specified | Non-selective PDE inhibitor. | [8] |

| BC54 | PDE7A | 140 nM | Human | Dual inhibitor of PDE4 and PDE7. | [3] |

| BC54 | PDE7B | 140 nM | Human | [3] |

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections provide outlines for key experiments to investigate the effects of this compound on neuroinflammation.

In Vitro Neuroinflammation Model: LPS-Stimulated Microglia

This model is fundamental for studying the direct effects of compounds on microglial activation.

Detailed Steps:

-

Cell Culture: Plate microglial cells (e.g., BV-2 cell line or primary microglia) in appropriate culture vessels and allow them to adhere.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before inflammatory stimulation.

-

Stimulation: Add lipopolysaccharide (LPS) to the culture medium to induce an inflammatory response. A typical concentration is 100 ng/mL.[9]

-

Incubation: Incubate the cells for a suitable duration (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant to measure secreted cytokines and nitric oxide.

-

Cell Lysate: Lyse the cells to measure intracellular cAMP levels and protein expression (e.g., by Western blot).

-

In Vivo Neuroinflammation Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis and is valuable for assessing the in vivo efficacy of anti-inflammatory compounds.[1][10]

Detailed Steps:

-

EAE Induction: Induce EAE in a suitable mouse strain (e.g., C57BL/6) by immunization with a myelin antigen such as MOG35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.[8]

-

Treatment: Administer this compound or a vehicle control to the mice. Treatment can be prophylactic (starting at the time of immunization) or therapeutic (starting after the onset of clinical signs). The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will need to be optimized.

-

Monitoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and record their body weight.

-

Tissue Collection: At the end of the study, euthanize the mice and collect central nervous system (CNS) tissues (brain and spinal cord).

-

Tissue Analysis:

-

Histology: Perform histological analysis (e.g., H&E, Luxol Fast Blue staining) to assess inflammation and demyelination.

-

Biochemical Analysis: Homogenize CNS tissue to measure cytokine levels (e.g., by ELISA or multiplex assay) and analyze immune cell infiltration (e.g., by flow cytometry).

-

Key Analytical Assays

cAMP Measurement

Measuring intracellular cAMP levels is essential to confirm the mechanism of action of this compound.

-

ELISA-based cAMP Assays: Commercially available kits provide a straightforward method for quantifying cAMP levels in cell lysates. These assays are typically competitive immunoassays where the amount of cAMP in the sample is inversely proportional to the signal produced.

-

Radioimmunoassays (RIA): A more sensitive method that involves the use of radiolabeled cAMP to compete with the unlabeled cAMP in the sample for binding to a specific antibody.[11]

Cytokine and Nitric Oxide Measurement

Quantifying the production of inflammatory mediators is a primary readout for assessing the anti-inflammatory effects of this compound.

-

ELISA: Enzyme-linked immunosorbent assays are a standard method for measuring the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or tissue homogenates.[12]

-

Multiplex Bead-Based Assays (e.g., Luminex): Allow for the simultaneous measurement of multiple cytokines in a small sample volume, providing a more comprehensive profile of the inflammatory response.

-

Griess Assay: A simple colorimetric method to measure nitrite, a stable breakdown product of nitric oxide, in cell culture supernatants.

Conclusion

This compound represents a valuable tool for researchers investigating the complexities of neuroinflammation. Its ability to potently inhibit PDE7 and consequently modulate the cAMP signaling pathway provides a targeted approach to dissecting the roles of this pathway in various neurological disease models. The experimental protocols outlined in this guide offer a framework for characterizing the anti-inflammatory and neuroprotective potential of this compound. Further research utilizing this and other selective PDE7 inhibitors will undoubtedly contribute to a deeper understanding of neuroinflammatory processes and may pave the way for the development of novel therapeutic strategies for a range of debilitating neurological disorders.

References

- 1. Effect of phosphodiesterase 7 (PDE7) inhibitors in experimental autoimmune encephalomyelitis mice. Discovery of a new chemically diverse family of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of the Purinergic P2X7 Receptor Attenuates Lipopolysaccharide-Mediated Microglial Activation and Neuronal Damage in Inflamed Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting PDE7A Enhances the Protective Effects of Neural Stem Cells on Neurodegeneration and Memory Deficits in Sevoflurane-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. physoc.org [physoc.org]

- 10. Comparative assessment of PDE 4 and 7 inhibitors as therapeutic agents in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polarized Cytokine Release Triggered by P2X7 Receptor from Retinal Pigmented Epithelial Cells Dependent on Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of PDE7-IN-2 to the PDE7 Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the inhibitor PDE7-IN-2 to the phosphodiesterase 7 (PDE7) enzyme. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, incorporating quantitative binding data, detailed experimental methodologies, and visualizations of the relevant biological and experimental pathways.

Quantitative Binding Affinity Data

This compound, identified as compound 2 in the foundational study by García et al., demonstrates a potent inhibitory effect on the PDE7 enzyme.[1] The binding affinity has been quantified through the determination of its half-maximal inhibitory concentration (IC50). The selectivity of an inhibitor is a critical parameter in drug development; therefore, its activity against other phosphodiesterase (PDE) families was also evaluated. The quantitative data for this compound and a related compound from the same chemical series are summarized below.

| Compound | PDE7A1 IC50 (µM) | PDE4D2 IC50 (µM) | PDE5A1 IC50 (µM) | PDE8A1 IC50 (µM) |

| This compound (Compound 2) | 2.1 | >100 | >100 | >100 |

| Compound 28 | 0.55 | >100 | >100 | >100 |

Data sourced from García et al. (2014).[2]

Experimental Protocols

The determination of the binding affinity of this compound for the PDE7 enzyme is a critical step in its characterization. Below are detailed methodologies for key experiments typically employed in such studies, based on the established literature.

In Vitro PDE7A1 Inhibition Assay (Enzyme Activity Assay)

This protocol outlines the methodology used to determine the IC50 value of this compound against the human PDE7A1 enzyme, as described by García et al. (2014).[2]

Objective: To measure the concentration of this compound required to inhibit 50% of the PDE7A1 enzymatic activity.

Materials and Reagents:

-

Recombinant human PDE7A1 enzyme

-

[³H]cAMP (radiolabeled cyclic adenosine monophosphate)

-

Snake venom nucleotidase

-

Dowex-1 resin

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)

-

Test compounds (including this compound) dissolved in DMSO

-

Scintillation cocktail

-

Microplates

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, a specific concentration of recombinant human PDE7A1, and the test compound (this compound) at various concentrations. The final DMSO concentration is kept constant (typically ≤1%) to avoid solvent effects.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]cAMP to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).

-

Termination of Reaction: The reaction is terminated by boiling the mixture for 1 minute.

-

Conversion to Adenosine: The mixture is cooled, and snake venom nucleotidase is added to catalyze the hydrolysis of the [³H]5'-AMP (the product of the PDE7 reaction) to [³H]adenosine. This step is incubated for 10 minutes at 30°C.

-

Separation of Product: The reaction mixture is then passed through a Dowex-1 resin column. The unreacted [³H]cAMP binds to the resin, while the [³H]adenosine product is eluted.

-

Quantification: The amount of [³H]adenosine in the eluate is quantified by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Representative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

While the original study used a radioassay, TR-FRET is a common, non-radioactive method for measuring PDE activity and inhibitor potency.

Principle: This assay measures the enzymatic conversion of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to FAM-AMP. The product, FAM-AMP, is detected by a terbium (Tb)-labeled anti-AMP antibody. When the Tb-labeled antibody binds to FAM-AMP, it brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal. PDE7 inhibitors will reduce the production of FAM-AMP, leading to a decrease in the TR-FRET signal.

Materials and Reagents:

-

Recombinant PDE7 enzyme

-

FAM-labeled cAMP substrate

-

Terbium-labeled anti-AMP antibody

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (e.g., this compound) in DMSO

-

384-well microplates suitable for fluorescence readings

Procedure:

-

Compound Dispensing: Serially diluted test compounds are dispensed into the microplate wells.

-

Enzyme Addition: A solution of the PDE7 enzyme in assay buffer is added to the wells containing the test compounds and incubated for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The enzymatic reaction is started by adding the FAM-cAMP substrate to all wells.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: A solution containing the Tb-labeled anti-AMP antibody is added to stop the reaction and initiate the detection process. The plate is incubated for another 60 minutes to allow for antibody-antigen binding.

-

Signal Reading: The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 490 nm for terbium and 520 nm for FRET signal).

-

Data Analysis: The ratio of the emission at 520 nm to that at 490 nm is calculated. The percentage of inhibition is determined relative to controls, and IC50 values are calculated using non-linear regression.

Signaling Pathways and Experimental Workflows

PDE7 and the cAMP Signaling Pathway

Phosphodiesterase 7 (PDE7) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[3] By hydrolyzing cAMP to AMP, PDE7 terminates the downstream signaling cascade initiated by the activation of adenylyl cyclase.[4] Inhibition of PDE7 by molecules like this compound leads to an accumulation of intracellular cAMP. This, in turn, enhances the activity of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[2] This pathway is integral to numerous cellular processes, including inflammation, immune responses, and neuronal function.[3]

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for a PDE7 inhibitor like this compound involves a series of systematic steps, from initial compound preparation to final data analysis. This workflow ensures the reliability and reproducibility of the obtained binding affinity data.

Logical Relationship of this compound Binding

The interaction between this compound and the PDE7 enzyme is a specific molecular recognition event that leads to the modulation of a biological pathway. This relationship can be visualized as a logical flow from the molecular interaction to the cellular outcome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modulation of cAMP-specific PDE without emetogenic activity: new sulfide-like PDE7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modulation of cAMP-Specific PDE without Emetogenic Activity: New Sulfide-Like PDE7 Inhibitors - Universidad de Zaragoza Repository [zaguan.unizar.es]

The Emergence of PDE7-IN-2: A Review of Initial Studies and Development

For Immediate Release

This technical guide provides an in-depth review of the initial studies and development of PDE7-IN-2, a potent inhibitor of phosphodiesterase 7 (PDE7). This document is intended for researchers, scientists, and drug development professionals interested in the foundational research of this compound. All data is compiled from the seminal publication by Kempson et al. in Bioorganic & Medicinal Chemistry Letters (2005).

Introduction

Phosphodiesterase 7 (PDE7) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP. Inhibition of PDE7 leads to an increase in intracellular cAMP levels, a mechanism with therapeutic potential for a range of disorders, including those affecting the central nervous and immune systems. This compound, also identified as compound 2 in early research, emerged from a focused effort to develop potent and selective PDE7 inhibitors based on a fused pyrimidine scaffold.

Quantitative Data Summary

The initial characterization of this compound and related analogs provided crucial insights into their inhibitory activity against PDE7. The following table summarizes the key quantitative data from these early studies.

| Compound ID | Structure | PDE7A IC50 (µM) |

| This compound (Compound 2) | 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide | 2.1 |

Experimental Protocols

The foundational research on this compound involved its synthesis and subsequent biological evaluation to determine its inhibitory potency against PDE7. The detailed methodologies for these key experiments are outlined below.

Synthesis of this compound (Compound 2)

The synthesis of this compound was achieved through a multi-step process, starting from commercially available reagents. While the full, detailed synthetic route is outlined in the primary literature, the key steps involved the formation of a fused pyrimidine core, followed by strategic modifications to explore the structure-activity relationship (SAR). The final compound was purified and its structure confirmed using standard analytical techniques.

PDE7 Inhibition Assay

The inhibitory activity of this compound against human recombinant PDE7A was determined using a scintillation proximity assay (SPA). This assay measures the conversion of radiolabeled [³H]cAMP to [³H]AMP by the PDE7 enzyme. The fundamental steps of the protocol are as follows:

-

Reaction Setup: The assay was performed in 96-well plates. Each well contained the human recombinant PDE7A enzyme, [³H]cAMP as the substrate, and the test compound (this compound) at varying concentrations.

-

Incubation: The reaction mixture was incubated to allow for the enzymatic conversion of [³H]cAMP to [³H]AMP.

-

Detection: Following incubation, SPA beads were added to the wells. These beads are coated with a scintillant and have a high affinity for binding [³H]AMP. The proximity of the bound [³H]AMP to the scintillant on the beads results in the emission of light, which is then quantified using a microplate scintillation counter.

-

Data Analysis: The amount of light emitted is directly proportional to the amount of [³H]AMP produced and, therefore, inversely proportional to the inhibitory activity of the test compound. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated from the dose-response curves.

Visualizations

To better illustrate the biological context and experimental workflow, the following diagrams have been generated.

cAMP Signaling Pathway

The following diagram illustrates the canonical cAMP signaling pathway and the role of PDE7. Inhibition of PDE7 by compounds like this compound leads to an accumulation of intracellular cAMP.

Caption: The cAMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow for PDE7 Inhibition Assay

The following diagram outlines the key steps in the scintillation proximity assay used to determine the IC50 value of this compound.

Caption: Workflow for the PDE7 inhibition scintillation proximity assay.

The Effects of PDE7 Inhibition on T-Cell Activation and Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the role of Phosphodiesterase 7 (PDE7) in T-cell function and the effects of its inhibition. Specific experimental data on the compound "PDE7-IN-2" in the context of T-cell activation and proliferation is not publicly available. Therefore, this guide utilizes data from other well-characterized selective PDE7 inhibitors to illustrate the expected biological effects and experimental methodologies. The provided IC50 value for this compound against the PDE7 enzyme is 2.1 µM.

Introduction: PDE7 as a Modulator of T-Cell Immunity

Phosphodiesterase 7 (PDE7) is a key enzyme in the regulation of intracellular signaling in T-lymphocytes. As a cAMP-specific phosphodiesterase, PDE7 hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), thereby attenuating its signaling cascade.[1][2] The cAMP pathway is a critical negative regulator of T-cell activation and proliferation.[3] Consequently, inhibition of PDE7 presents a promising therapeutic strategy for modulating T-cell responses in various pathological conditions, including autoimmune diseases and inflammatory disorders.[4][5]

This technical guide delves into the core mechanisms by which PDE7 inhibitors, exemplified by compounds other than the specific "this compound," influence T-cell activation and proliferation. It provides a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

The cAMP Signaling Pathway in T-Cells and the Role of PDE7

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This triggers a cascade of intracellular signaling events leading to cytokine production, proliferation, and effector functions. The cAMP signaling pathway acts as a crucial checkpoint in this process.

Upon activation of G-protein coupled receptors, adenylyl cyclase (AC) synthesizes cAMP from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inhibits key components of the TCR signaling pathway, such as Lck and ZAP70, and activates C-terminal Src kinase (Csk), a negative regulator of Lck. This ultimately dampens T-cell activation.[3]

PDE7, along with other phosphodiesterases like PDE4, plays a pivotal role in maintaining low intracellular cAMP levels, thus permitting robust T-cell activation.[4] Inhibition of PDE7 leads to an accumulation of cAMP, enhancement of PKA activity, and subsequent suppression of T-cell activation and proliferation.[3]

Quantitative Effects of Selective PDE7 Inhibitors on T-Cell Function

While specific data for this compound is unavailable, studies on other selective PDE7 inhibitors provide insights into their potential effects on T-cell proliferation and cytokine production.

| Compound | Target(s) | IC50 (PDE7A) | Cell Type | Assay | Effect | Reference |

| T-2585 | PDE4, PDE7A | 1.7 µM | Human PBMCs | Proliferation (Df-stimulated) | Inhibition | [4] |

| Human PBMCs | IL-5 production (Df-stimulated) | Inhibition | [4] | |||

| Human peripheral T-cells | IL-2, IL-4, IL-5 mRNA expression (anti-CD3 stimulated) | Suppression | [4] | |||

| BRL-50481 | PDE7A | 0.15 µM | Human CD8+ T-lymphocytes | Proliferation (IL-15 stimulated) | No effect alone, potentiated rolipram (PDE4i) inhibition | [6] |

| ASB16165 | PDE7A | N/A | Murine NKT cells | Proliferation (anti-CD3/IL-2 stimulated) | Significant inhibition | [7] |

| Murine NKT cells | IFN-γ, TNF-α, IL-17, IL-22 production | Significant inhibition | [7] |

Table 1: Summary of Quantitative Data for Selected PDE7 Inhibitors on T-Cell Functions. N/A: Not Available in the cited source.

Experimental Protocols

T-Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE)

This method allows for the tracking of cell divisions in a population of T-cells.

Principle: CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity that can be measured by flow cytometry.

Protocol:

-

Cell Preparation: Isolate primary T-cells or use a T-cell line (e.g., Jurkat). Wash cells with PBS.

-

CFSE Staining: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C.

-

Quenching: Add 5 volumes of cold complete culture medium (containing 10% FBS) to quench the staining reaction. Incubate for 5 minutes on ice.

-

Washing: Centrifuge the cells and wash twice with complete culture medium.

-

Cell Culture: Resuspend cells in complete culture medium and plate in a 96-well plate. Add T-cell stimuli (e.g., anti-CD3/CD28 antibodies, PHA) and the PDE7 inhibitor at various concentrations.

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells, wash with PBS, and acquire data on a flow cytometer. Analyze the CFSE fluorescence to identify distinct peaks corresponding to different generations of dividing cells.

Cytokine Production Assay: IL-2 ELISA

This assay quantifies the amount of a specific cytokine, such as Interleukin-2 (IL-2), secreted by T-cells.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to capture and detect the cytokine of interest from the cell culture supernatant.

Protocol:

-

Cell Culture and Treatment: Plate T-cells (e.g., Jurkat) in a 96-well plate. Pre-incubate with various concentrations of the PDE7 inhibitor for 1-2 hours.

-

Stimulation: Add T-cell stimuli (e.g., PMA and Ionomycin, or anti-CD3/CD28 antibodies) to the wells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for IL-2 overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the collected supernatants and IL-2 standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for IL-2.

-

Wash the plate and add streptavidin-HRP conjugate.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the IL-2 standards and calculate the concentration of IL-2 in the samples.

Intracellular cAMP Measurement Assay

This assay measures the levels of cAMP within the T-cells following treatment with a PDE7 inhibitor.

Principle: A competitive enzyme immunoassay is commonly used. cAMP in the cell lysate competes with a labeled cAMP for binding to a specific antibody.

Protocol:

-

Cell Culture and Treatment: Plate T-cells in a multi-well plate and treat with the PDE7 inhibitor for a specified time. A phosphodiesterase inhibitor cocktail (excluding PDE7 inhibitors) is often included to prevent cAMP degradation by other PDEs.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the commercial assay kit.

-

cAMP Assay: Perform the competitive immunoassay according to the manufacturer's instructions. This typically involves adding the cell lysate and a labeled cAMP conjugate to an antibody-coated plate.

-

Detection: After incubation and washing steps, add a substrate to generate a signal (e.g., colorimetric or chemiluminescent) that is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP and determine the cAMP concentration in the cell lysates.

Logical Framework: From PDE7 Inhibition to T-Cell Suppression

The inhibition of PDE7 initiates a clear and logical cascade of events within the T-cell, ultimately leading to the suppression of its key functions.

Conclusion and Future Directions

The inhibition of PDE7 represents a targeted approach to modulate T-cell mediated immune responses. By elevating intracellular cAMP levels, selective PDE7 inhibitors can suppress T-cell activation, proliferation, and the production of pro-inflammatory cytokines. While specific data on this compound is currently lacking in the context of T-cell immunology, the information gathered from other selective inhibitors strongly suggests its potential as a tool for studying and potentially treating T-cell driven pathologies.

Future research should focus on characterizing the specific effects of this compound on various T-cell subsets, including helper T-cells, cytotoxic T-lymphocytes, and regulatory T-cells. Determining its in vivo efficacy and safety profile in relevant disease models will be crucial for its potential translation into therapeutic applications. Furthermore, exploring the synergistic effects of PDE7 inhibitors with other immunomodulatory agents could open up new avenues for combination therapies.

References

- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Phosphodiesterase 7A inhibitor ASB16165 suppresses proliferation and cytokine production of NKT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential role of phosphodiesterase 7 in human T cell function: comparative effects of two phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]

- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. mucosalimmunology.ch [mucosalimmunology.ch]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of PDE7-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 7 (PDE7) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to AMP.[1][2] Inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, making PDE7 a promising therapeutic target for a range of disorders, including those related to inflammation and neurodegeneration.[3] PDE7-IN-2 is a known inhibitor of PDE7 with a reported IC50 of 2.1 µM.[4] These application notes provide a detailed protocol for conducting an in vitro fluorescence polarization (FP) assay to determine the inhibitory activity of this compound and similar compounds.

Mechanism of Action of PDE7 Inhibitors

The intracellular signaling cascade involving PDE7 begins with the activation of G protein-coupled receptors (GPCRs), which stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP.[1] cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs), leading to downstream cellular responses.[3] PDE7 terminates this signal by hydrolyzing cAMP to adenosine monophosphate (AMP).[5][6] PDE7 inhibitors, such as this compound, block this hydrolysis, resulting in sustained high levels of intracellular cAMP and prolonged activation of its downstream effectors.[3][7]

Caption: PDE7 Signaling Pathway and Inhibition by this compound.

Experimental Protocol: In Vitro Fluorescence Polarization Assay for this compound

This protocol outlines a fluorescence polarization (FP) based assay to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay measures the activity of the PDE7 enzyme by detecting the conversion of a fluorescently labeled cAMP substrate (FAM-cAMP) to FAM-AMP.

Materials and Reagents

-

Recombinant human PDE7A or PDE7B enzyme

-

FAM-labeled cAMP (FAM-cAMP)

-

AMP-binding beads or a specific antibody for detection

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

This compound (stock solution in DMSO)

-

DMSO (for control and dilutions)

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Experimental Workflow

Caption: Workflow for the this compound In Vitro FP Assay.

Detailed Procedure

-

Prepare this compound Dilutions:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be around 100 µM, with 10-12 dilution points.

-

Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant PDE7 enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-